6-Fluoroquinoline-3-carboxylic acid
Overview
Description
6-Fluoroquinoline-3-carboxylic acid is a compound that has been the subject of various studies due to its significance in medicinal chemistry, particularly in the development of antibacterial agents.
Synthesis Analysis
The synthesis of 6-Fluoroquinoline-3-carboxylic acid derivatives often involves complex chemical reactions. For instance, Koga et al. (1980) described the synthesis of polysubstituted 1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids, including 1-ethyl-6-fluoro derivatives, showing significant antibacterial activity (Koga et al., 1980).
Molecular Structure Analysis
The molecular structure of 6-Fluoroquinoline-3-carboxylic acid derivatives has been studied extensively. Bálint et al. (1999) synthesized flumequine, a compound derived from 6-fluoroquinoline, and analyzed its absolute configuration and intermediates (Bálint et al., 1999).
Chemical Reactions and Properties
Chemical reactions involving 6-Fluoroquinoline-3-carboxylic acid are diverse. For instance, Al-huniti et al. (2007) synthesized substituted hexahydro [1,4]thiazepino[2,3-h]quinoline-9-carboxylic acid and its tetrahydroquino[7,8-b]benzothiazepine homolog via thermal lactamization and other reactions (Al-huniti et al., 2007).
Physical Properties Analysis
The physical properties of 6-Fluoroquinoline-3-carboxylic acid derivatives have been studied in various contexts, such as in the synthesis of novel quinolone-based antibacterials by Inagaki et al. (2004), which explored their properties in the context of drug development (Inagaki et al., 2004).
Scientific Research Applications
Synthesis and Biological Activity : A study by Ziegler et al. (1988) demonstrates the potential of a derivative of 6-Fluoroquinoline-3-carboxylic acid as a versatile intermediate for synthesizing various hydrazone, pyrazole, and dihydro compounds, indicating its utility in creating biologically active substances (Ziegler, Kuck, Harris, & Lin, 1988).
Antibacterial Applications : Research by Rádl (1994) presents a method for synthesizing a compound derived from 6-Fluoroquinoline-3-carboxylic acid, showcasing its utility in developing antibacterial agents (Rádl, 1994).
Antimicrobial Drug Potential : Glushkov, Marchenko, and Levshin (1997) found that 1-substituted 6-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids, related to 6-Fluoroquinoline-3-carboxylic acid, show high antibacterial activity in the fluoroquinolone series, suggesting their potential as antimicrobial drugs (Glushkov, Marchenko, & Levshin, 1997).
Biomedical Analysis Applications : Hirano et al. (2004) discovered that 6-Methoxy-4-quinolone, a novel stable fluorophore related to 6-Fluoroquinoline, exhibits strong fluorescence in a wide pH range, making it useful for biomedical analysis and fluorescent labeling reagents (Hirano, Hamase, Fukuda, Tomita, & Zaitsu, 2004).
Antibacterial and Anticancer Agents : A study by Al-Trawneh et al. (2010) highlights the synthesis and biological evaluation of tetracyclic fluoroquinolones, indicating their potential as dual acting antibacterial and anticancer agents (Al-Trawneh, Zahra, Kamal, El-Abadelah, Zani, Incerti, Cavazzoni, Alfieri, Petronini, & Vicini, 2010).
Safety And Hazards
properties
IUPAC Name |
6-fluoroquinoline-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6FNO2/c11-8-1-2-9-6(4-8)3-7(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZTBLZIAYMSIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=C(C=C2C=C1F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10588889 | |
Record name | 6-Fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Fluoroquinoline-3-carboxylic acid | |
CAS RN |
116293-90-4 | |
Record name | 6-Fluoroquinoline-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10588889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Fluoroquinoline-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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